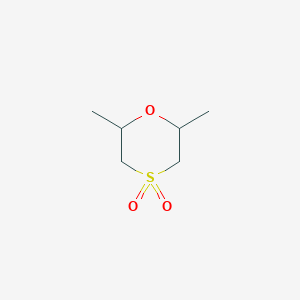

2,6-Dimethyl-1,4-oxathiane 4,4-dioxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6633-86-9 |

|---|---|

Molecular Formula |

C6H12O3S |

Molecular Weight |

164.22 g/mol |

IUPAC Name |

2,6-dimethyl-1,4-oxathiane 4,4-dioxide |

InChI |

InChI=1S/C6H12O3S/c1-5-3-10(7,8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

BYFBUKDTCFHYTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CS(=O)(=O)CC(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 1,4 Oxathiane 4,4 Dioxide and Its Derivatives

Ring-Closing Reactions and Cyclizations

Ring-closing strategies are fundamental to the synthesis of the 1,4-oxathiane (B103149) 4,4-dioxide scaffold. These methods often involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more covalent bonds.

Iron(III)-Catalyzed Cyclization of Substituted Bis(2-hydroxyethyl) Sulfones for Diastereoselective 2,6-Disubstituted-1,4-oxathiane 4,4-Dioxides

A notable method for the diastereoselective synthesis of 2,6-disubstituted-1,4-oxathiane 4,4-dioxides involves the use of an iron(III) catalyst. mdpi.com This approach utilizes substituted bis(2-hydroxyethyl) sulfones as the acyclic precursors. The iron(III)-catalyzed cyclization proceeds with high diastereoselectivity, yielding predominantly the cis-2,6-disubstituted products with a diastereomeric ratio greater than 98:2. mdpi.com This high degree of stereocontrol is a significant advantage of this method, enabling the specific synthesis of the desired stereoisomer. The reaction is a powerful tool for creating stereocenters at the 2 and 6 positions of the oxathiane ring.

Base-Mediated Annulation and Condensation Reactions, including those involving Benzyl (B1604629) 1-Alkynyl Sulfones and Aryl Aldehydes to form Oxathiin S,S-Dioxides

Base-mediated reactions provide a versatile route to derivatives of 1,4-oxathiane 4,4-dioxide, specifically 5,6-dihydro-1,4-oxathiin S,S-dioxides. tandfonline.comtandfonline.comjst.go.jp This methodology involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes in the presence of a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). mdpi.comtandfonline.comnih.gov The reaction is initiated by the deprotonation of the benzylic carbon of the sulfone, generating a carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aryl aldehyde to form an alkoxide intermediate. Subsequent intramolecular 6-endo-dig cyclization, where the newly formed alkoxide attacks the alkyne, leads to the formation of the six-membered heterocyclic ring. nih.gov This process allows for the synthesis of a variety of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. mdpi.comnih.govnih.gov The reaction yields can range from low to moderate, and the stereochemistry of the resulting products, particularly the trans arrangement of the 2,3-diaryl substituents, appears to be determined during the cyclization step. tandfonline.comnih.gov

Table 1: Examples of Base-Mediated Synthesis of 1,4-Oxathiin (B13834599) S,S-Dioxide Derivatives mdpi.com

| Starting Sulfone | Aldehyde | Product | Yield |

| 3-chlorobenzyl 2-phenylethynyl sulfone | Benzaldehyde | 2,6-Diphenyl-3-(3-chlorophenyl)-5,6-dihydro-1,4-oxathiin S,S-dioxide | 76% |

| 4-methylbenzyl 2-phenylethynyl sulfone | Benzaldehyde | 2,6-Diphenyl-3-(4-methylphenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 76% |

| 4-bromobenzyl 2-phenylethynyl sulfone | Benzaldehyde | 2,6-Diphenyl-3-(4-bromophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 73% |

| 3-cyanobenzyl 2-phenylethynyl sulfone | Benzaldehyde | 2,6-Diphenyl-3-(3-cyanophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide | 64% |

Thermal Cyclization Protocols for Oxathiane Ring Formation

Thermal methods can also be employed for the formation of the oxathiane ring. One such approach involves the thermolytic generation of transient sulfenic acids (RSOH) from precursors like β-allyloxy and β-propargyloxy t-butyl sulfoxides. mdpi.comarkat-usa.org These highly reactive sulfenic acids are generated in situ and can be intramolecularly trapped by a pendant unsaturated group (an alkene or alkyne) within the same molecule. This intramolecular addition reaction leads to the formation of the 1,4-oxathiane ring system. This method offers a pathway to 2,5-disubstituted-1,4-oxathiane 4-oxides with moderate stereocontrol. mdpi.com The efficiency of the cyclization is dependent on the specific substrate and reaction conditions, such as temperature and solvent. organic-chemistry.org

Cyclodehydration of Sulfone Diols in Oxathiane Synthesis

The synthesis of 1,4-oxathiane S,S-dioxides can also be approached through the cyclodehydration of sulfone diols. londonmet.ac.uk This strategy involves the removal of two molecules of water from a sulfone diol precursor to form the heterocyclic ring. However, research in this area has indicated that this route can be challenging. Attempts to effect the cyclodehydration of sulfone diols to form the corresponding oxathiane S,S-dioxides have been reported to be unsuccessful, suggesting that this may not be a universally applicable or efficient method for the synthesis of these heterocycles. londonmet.ac.uk

Oxidative Approaches to 1,4-Oxathiane 4,4-Dioxides

Oxidative methods provide an alternative strategy for the synthesis of 1,4-oxathiane 4,4-dioxides, often starting from a pre-formed sulfur-containing heterocycle that is subsequently oxidized.

Ozonolysis of Dihydrothiophene 1,1-Dioxide Precursors (e.g., 2,5-Dihydrothiophene 1,1-Dioxide) leading to 2,6-Diethoxy-1,4-oxathiane 4,4-Dioxide

An oxidative cleavage approach using ozonolysis can be utilized to synthesize substituted 1,4-oxathiane 4,4-dioxides. This method employs a precursor such as 2,5-dihydrothiophene 1,1-dioxide, also known as 3-sulfolene. stenutz.eu Ozonolysis involves the reaction of the alkene double bond within the dihydrothiophene ring with ozone (O₃). This reaction cleaves the carbon-carbon double bond. When this reaction is carried out in a participating solvent like ethanol, the intermediate ozonide is trapped by the solvent molecules. The subsequent workup of the reaction mixture leads to the formation of 2,6-diethoxy-1,4-oxathiane 4,4-dioxide. The addition of ethanol can also serve to prevent cross-linking side reactions that may occur during the ozonolysis process. researchgate.net This method demonstrates how a smaller sulfur-containing heterocycle can be chemically transformed and expanded into the desired 1,4-oxathiane 4,4-dioxide ring system with specific substituents at the 2 and 6 positions, dictated by the solvent used.

Ring Construction via Epoxide Chemistry

Epoxides are versatile three-membered cyclic ethers that can undergo ring-opening reactions with a variety of nucleophiles. This reactivity makes them valuable building blocks in organic synthesis, including the construction of heterocyclic systems like 1,4-oxathianes.

The synthesis of alkylated 1,4-oxathiane S,S-dioxides can be achieved through the regioselective ring-opening of epoxides. londonmet.ac.uk The regioselectivity of the epoxide ring-opening is a critical factor and is influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acids. clockss.orgyoutube.com

In a typical strategy, an appropriately substituted epoxide is reacted with a sulfur nucleophile, such as a thiol or a sulfide (B99878) anion. The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy sulfide. The regioselectivity of this attack determines the position of the alkyl substituents in the final product. arkat-usa.orgresearchgate.net For instance, under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom of the epoxide in an SN2-like manner. youtube.com

Once the β-hydroxy sulfide is formed, it can undergo intramolecular cyclization to form the 1,4-oxathiane ring. This cyclization is often promoted by a base, which deprotonates the hydroxyl group, allowing it to act as a nucleophile and displace a leaving group on the sulfur-containing side chain. Finally, the sulfide in the 1,4-oxathiane ring is oxidized to a sulfone to yield the desired 1,4-oxathiane S,S-dioxide.

| Epoxide | Sulfur Nucleophile | Ring-Opening Product | Cyclization Product | Final Product |

| Propylene oxide | 2-Mercaptoethanol | 1-(2-Hydroxyethylthio)propan-2-ol | 2-Methyl-1,4-oxathiane | 2-Methyl-1,4-oxathiane 4,4-dioxide |

| Styrene oxide | Sodium hydrosulfide | 2-Mercapto-1-phenylethanol | 3-Phenyl-1,4-oxathiane | 3-Phenyl-1,4-oxathiane 4,4-dioxide |

A closely related strategy involves the use of alkylated epoxides as starting materials and proceeding through a series of sequential steps to construct the 1,4-oxathiane S,S-dioxide ring. londonmet.ac.uk This approach allows for greater control over the substitution pattern of the final product.

The synthesis begins with the reaction of an alkylated epoxide with a suitable sulfur-containing reagent. For example, reaction with thiourea followed by hydrolysis can yield a β-hydroxy thiol. Alternatively, reaction with a protected thiol, followed by deprotection, can also provide the desired intermediate.

The resulting β-hydroxy thiol can then be reacted with a second electrophile, such as an alkyl halide containing a leaving group, to introduce the remaining portion of the 1,4-oxathiane ring. The subsequent intramolecular cyclization, typically under basic conditions, leads to the formation of the alkylated 1,4-oxathiane. The final step is the oxidation of the sulfide to the sulfone, affording the target 1,4-oxathiane S,S-dioxide.

| Step | Reactants | Intermediate |

| 1 | Alkylated Epoxide + Sulfur Nucleophile | β-Hydroxy Thiol |

| 2 | β-Hydroxy Thiol + Alkyl Halide | S-Alkylated β-Hydroxy Thiol |

| 3 | S-Alkylated β-Hydroxy Thiol (Base) | Alkylated 1,4-Oxathiane |

| 4 | Alkylated 1,4-Oxathiane (Oxidant) | Alkylated 1,4-Oxathiane 4,4-dioxide |

Addition and Rearrangement Strategies

Addition and rearrangement reactions provide another avenue for the synthesis of 1,4-oxathiane derivatives. These methods often involve the in-situ generation of reactive intermediates that are then trapped to form the desired heterocyclic ring.

Sulfenic acids (RSOH) are reactive sulfur-containing intermediates that can be generated in situ from the thermal or photochemical decomposition of sulfoxides or through the oxidation of thiols. nih.govgoogle.comlookchem.com These transient species can be trapped by various nucleophiles and electrophiles, including alkenes and alkynes, to form new sulfur-containing compounds. nih.govlookchem.com

The capture of sulfenic acids has been utilized in the synthesis of 1,4-oxathiane 4-oxides. nih.gov In this approach, a molecule containing both a sulfenic acid precursor and an appropriately positioned alkene or alkyne is synthesized. Upon generation of the sulfenic acid, it undergoes an intramolecular addition to the unsaturated bond, leading to the formation of the 1,4-oxathiane 4-oxide ring. The stereochemistry of the final product is often influenced by the geometry of the starting material and the reaction conditions.

For instance, β-allyloxy and β-propargyloxy t-butyl sulfoxides have been employed as thermal sources of sulfenic acids. nih.gov Upon heating, these compounds undergo a syn-elimination to generate a sulfenic acid and an allene or alkyne, respectively. The in-situ generated sulfenic acid can then be captured by a pendant unsaturated group within the same molecule to form a 2,5-disubstituted-1,4-oxathiane 4-oxide.

| Sulfenic Acid Precursor | Generation Method | Trapping Agent | Product |

| β-Allyloxy t-butyl sulfoxide (B87167) | Thermolysis | Intramolecular alkene | 2,5-Disubstituted-1,4-oxathiane 4-oxide |

| β-Propargyloxy t-butyl sulfoxide | Thermolysis | Intramolecular alkyne | 2,5-Disubstituted-1,4-oxathiane 4-oxide |

Ramberg-Backlund Rearrangement as a Synthetic Objective for Derived Systems

The 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide structure serves as a key precursor for the Ramberg-Bäcklund reaction, a powerful method in organic synthesis for the formation of alkenes from α-halosulfones. wikipedia.orglondonmet.ac.uk This reaction involves the base-mediated extrusion of sulfur dioxide from an α-halosulfone to yield a carbon-carbon double bond. wikipedia.org For a derivative of 2,6-dimethyl-1,4-oxathiane 4,4-dioxide to undergo this rearrangement, it must first be halogenated at a position alpha to the sulfone group (i.e., the C3 or C5 position).

The generally accepted mechanism proceeds through several key steps. organic-chemistry.org First, a strong base abstracts an acidic proton from the α-carbon that is not bearing the halogen, creating a carbanion. wikipedia.org This is followed by an intramolecular nucleophilic displacement of the halide by the carbanion, which results in the formation of a transient, unstable three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide. organic-chemistry.org This intermediate then spontaneously decomposes, extruding sulfur dioxide (SO₂) in what is considered a concerted cheletropic extrusion, to form the final alkene product. wikipedia.org The use of cyclic sulfones, such as a halogenated this compound derivative, in the Ramberg-Bäcklund reaction can be a valuable strategy for the synthesis of cyclic olefins. ucsb.edu

| Step | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| 1. Halogenation | Introduction of a halogen (Cl, Br, I) at a carbon atom alpha to the sulfone group (C3 or C5) of the oxathiane ring. | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | wikipedia.org |

| 2. Deprotonation | A strong base removes a proton from the other α-carbon, forming a carbanion. | Potassium tert-butoxide (KOtBu) or other strong bases | organic-chemistry.org |

| 3. Cyclization | The carbanion performs an intramolecular nucleophilic attack, displacing the halide and forming a bicyclic thiirane dioxide intermediate. | Thiirane dioxide | organic-chemistry.org |

| 4. Extrusion | The unstable thiirane dioxide intermediate eliminates sulfur dioxide (SO₂). | Sulfur dioxide (SO₂) | wikipedia.org |

| 5. Product Formation | A new carbon-carbon double bond is formed, resulting in a cyclic alkene. | Dihydro-oxepine derivative | ucsb.edu |

Catalyst-Mediated Synthesis

Transition Metal Catalysis (e.g., Rh-carbenoid, Iron phthalocyanine) in Related Oxathiane/Oxathiine Synthesis

Transition metal catalysis offers efficient and selective routes for the synthesis of heterocyclic compounds, including structures related to 1,4-oxathiane 4,4-dioxide.

Iron Phthalocyanine (FePc) and Related Iron Catalysis: Iron catalysts have been successfully employed in the synthesis of substituted 1,4-oxathiane 4,4-dioxides. In a notable example, an Iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones was developed to prepare various cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). nih.gov Iron phthalocyanine itself is a versatile catalyst known to activate reactions such as intramolecular C(sp³)–H bond amination and oxygen reduction. rsc.orgnih.gov This catalytic activity stems from the central iron atom's ability to mediate electron transfer and coordinate with substrates, facilitating bond formation. nih.gov The application of iron phthalocyanine and similar iron complexes represents a promising strategy for the construction of the oxathiane ring system. nih.gov

Rhodium-Carbenoid Catalysis: Rhodium(II) complexes are highly effective catalysts for reactions involving diazo compounds, which generate rhodium carbene (or carbenoid) intermediates. caltech.edu These reactive species can undergo a variety of transformations, including C–H insertion and cyclization reactions. princeton.edu While the direct application of Rh-carbenoid chemistry to the synthesis of 1,4-oxathianes is not extensively documented, its utility in forming other oxygen- and sulfur-containing heterocycles is well-established. For instance, rhodium catalysts are used to synthesize oxazoles and thiazoles from α-diazo-β-ketosulfones and carboxamides. nih.gov This methodology could potentially be adapted for 1,4-oxathiane synthesis, for example, through an intramolecular C–H insertion of a suitably designed diazo-substituted hydroxyalkyl sulfide precursor. The choice of rhodium catalyst and its ligands can significantly influence reaction outcomes and selectivity. mdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Relevance to Oxathiane Synthesis | Reference |

|---|---|---|---|---|

| Iron Catalysis | FeCl₃ / Iron Phthalocyanine | Lewis acid-catalyzed cyclization; C-H amination | Directly used for diastereoselective synthesis of cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides. nih.gov | nih.govrsc.org |

| Rhodium-Carbenoid Catalysis | Dirhodium tetraacetate [Rh₂(OAc)₄] | C-H insertion; Cycloaddition | Proven for synthesis of related S/O heterocycles (thiazoles, oxazoles); potential for intramolecular cyclization to form the oxathiane ring. nih.gov | caltech.edunih.gov |

Alkali Metal Hydroxide Catalysis (e.g., KOtBu) in 1,4-Oxathiane 4,4-Dioxide Formation

Strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) play a crucial role in facilitating the formation of heterocyclic rings, including 1,4-oxathiine S,S-dioxides, which are closely related to 1,4-oxathiane 4,4-dioxides. These reactions often proceed via a base-mediated cyclization mechanism.

A novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides has been demonstrated through the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. nih.govresearchgate.net In this type of transformation, the strong base is essential for the initial deprotonation step. The base abstracts a proton from the carbon alpha to the sulfone group, generating a highly nucleophilic α-sulfonyl anion. nih.gov This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate undergoes an intramolecular cyclization to form the 1,4-oxathiin S,S-dioxide ring system. The choice of base is critical to ensure that deprotonation occurs without promoting unwanted side reactions. KOtBu is frequently used in such contexts due to its strong basicity and steric bulk, which minimizes its potential to act as a nucleophile.

| Role of Base (KOtBu) | Substrates | Key Step | Product | Reference |

|---|---|---|---|---|

| Proton Abstraction | Benzyl 1-alkynyl sulfones and aryl aldehydes | Formation of a nucleophilic α-sulfonyl anion. | 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxide | nih.govresearchgate.net |

| Initiation of Cyclization | Acyclic precursor with appropriate functional groups | The generated nucleophile attacks an internal electrophile to close the ring. | Heterocyclic ring system | nih.gov |

Structural Characterization and Spectroscopic Analysis of 1,4 Oxathiane 4,4 Dioxides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the detailed structural investigation of 1,4-oxathiane (B103149) 4,4-dioxides. By probing different atomic nuclei, NMR provides a wealth of information regarding connectivity, stereochemistry, and conformational preferences.

Proton NMR (¹H NMR) for Vicinal Coupling Constants and Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of 1,4-oxathiane 4,4-dioxides. The analysis of proton chemical shifts and vicinal coupling constants (³JHH) provides deep insights into the geometry of the ring system. For 1,4-oxathiane 4,4-dioxide, the protons adjacent to the oxygen (H-2, H-6) are generally found at a different chemical shift than those adjacent to the sulfone group (H-3, H-5).

In substituted derivatives like 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide, the chair conformation is expected to be the most stable. The orientation of the methyl groups (axial or equatorial) can be determined from the coupling constants of the adjacent methine protons. Large vicinal coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. The chemical shifts are also diagnostic; for instance, axial protons in proximity to the sulfone group can be deshielded due to the anisotropic effect of the S=O bonds. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for 1,4-Oxathiane 4,4-dioxide Derivatives

| Proton | Approximate Chemical Shift (δ, ppm) | Typical Vicinal Coupling Constants (J, Hz) |

|---|

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of 1,4-oxathiane 4,4-dioxides. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In 1,4-oxathiane 4,4-dioxide, the carbons bonded to the electronegative oxygen atom (C-2 and C-6) are shifted downfield compared to the carbons adjacent to the sulfone group (C-3 and C-5). cdnsciencepub.comcdnsciencepub.com

For 2,6-dimethyl-1,4-oxathiane 4,4-dioxide, the number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. A cis-isomer with diequatorial methyl groups would show a simpler spectrum due to symmetry, while a trans-isomer with one axial and one equatorial methyl group would exhibit a more complex spectrum with distinct signals for each carbon. The chemical shift of the methyl carbons also provides information about their steric environment.

Table 2: Representative ¹³C NMR Chemical Shifts for 1,4-Oxathiane 4,4-dioxide Derivatives

| Carbon | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 (carbons α to oxygen) | 65 - 75 |

| C-3, C-5 (carbons α to sulfone) | 50 - 55 |

| CH₃ (at C-2 or C-6) | 15 - 25 |

Note: Values are typical and can be influenced by solvent and substitution patterns. cdnsciencepub.comcdnsciencepub.com

Oxygen-17 NMR (¹⁷O NMR) for Distinguishing Sulfur Heterocycles and Sulfone Functionality

Oxygen-17 NMR (¹⁷O NMR) spectroscopy is a specialized technique that can be particularly informative for compounds containing multiple oxygen atoms in different chemical environments, such as this compound. Although the low natural abundance and quadrupolar nature of the ¹⁷O nucleus present challenges, the wide chemical shift range of ¹⁷O NMR makes it a powerful tool. huji.ac.ilblogspot.com

In a 1,4-oxathiane 4,4-dioxide derivative, two distinct oxygen signals are expected. The ether oxygen of the oxathiane ring would resonate in a region typical for ethers, while the oxygens of the sulfone group would appear at a significantly different, more downfield chemical shift. acs.orgosti.gov The sulfonyl oxygens are considerably deshielded, with chemical shifts often appearing between δ 120 and 183 ppm. osti.govacs.org This clear distinction allows for the unambiguous confirmation of both the heterocyclic ether and the sulfone functionalities within the molecule. acs.orgosti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Sulfonyl and Carbonyl Group Identification

Infrared (IR) spectroscopy is an excellent method for identifying the sulfonyl group (SO₂) in 1,4-oxathiane 4,4-dioxides. This functional group exhibits two characteristic and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The asymmetric stretching band typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretching band is found in the 1120-1160 cm⁻¹ range. acs.org The presence of these two intense bands is a strong indicator of a sulfone functionality. researchgate.net

The C-O-C stretching vibration of the ether linkage within the oxathiane ring also gives rise to a characteristic absorption in the IR spectrum, typically in the 1070-1150 cm⁻¹ region. While the primary focus is on the sulfonyl group, it is important to note that if a carbonyl group were present in a related derivative, it would be readily identifiable by a strong, sharp absorption band in the 1650-1800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1,4-Oxathiane 4,4-dioxides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 |

| Sulfone (SO₂) | Symmetric Stretch | 1120 - 1160 |

| Ether (C-O-C) | Stretch | 1070 - 1150 |

Note: The exact positions of the bands can vary slightly depending on the molecular structure and physical state. acs.org

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy for the analysis of vibrational modes. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. The selection rules for Raman and IR activity can differ, meaning that some vibrations may be strong in one technique and weak or absent in the other.

For sulfones, the symmetric SO₂ stretching vibration often produces a strong and sharp band in the Raman spectrum, which can be more intense than its counterpart in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the sulfone group. Furthermore, vibrations involving the C-S bonds of the heterocyclic ring can also be observed in the Raman spectrum, providing additional structural information. The combination of both IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of this compound.

X-ray Crystallography

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformational Analysis

There are no available single-crystal X-ray diffraction studies for this compound. Consequently, data regarding its absolute configuration and specific conformational analysis derived from this method could not be retrieved. While studies exist for related compounds, such as cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides which are noted to be prepared with high diastereoselectivity, specific crystallographic data for the dimethyl derivative is not present in the searched literature.

Confirmation of Stereochemistry and Ring System Structure

Without X-ray crystallography data, the definitive confirmation of the stereochemistry and the precise bond lengths and angles of the 1,4-oxathiane 4,4-dioxide ring system for the 2,6-dimethyl substituted version is not possible. For other analogues, X-ray analysis has been used to confirm the ring system structure, but this specific information is not available for this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry fragmentation analysis for this compound has not been published. While the molecular mass can be calculated based on its chemical formula (C₆H₁₂O₃S), and general fragmentation patterns for the parent 1,4-oxathiane have been studied, a specific analysis of the fragmentation pathways for the 2,6-dimethyl derivative is not available. Therefore, a data table detailing its characteristic fragments cannot be provided.

Conformational Analysis of 1,4 Oxathiane 4,4 Dioxide Systems

Equilibrium Between Chair and Twist Conformations

Six-membered rings, including the 1,4-oxathiane (B103149) 4,4-dioxide system, are not planar. To alleviate ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent bonds (torsional strain), they adopt puckered conformations. The most stable and predominant conformation for cyclohexane (B81311) and most of its heterocyclic analogues is the chair conformation . wikipedia.org In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds are staggered, minimizing torsional strain. libretexts.org

Besides the chair form, other conformations exist on the potential energy surface, including the boat and twist-boat (or skew-boat) forms. wikipedia.org The boat conformation is generally unstable due to steric hindrance between the "flagpole" hydrogens and eclipsing strain along the "bottom" of the boat. libretexts.org The twist-boat conformation is a more stable, non-planar form that alleviates some of these unfavorable interactions. It represents a local energy minimum, but it is still significantly less stable than the chair conformation. wikipedia.orglibretexts.org

Consequently, 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide exists in a dynamic equilibrium primarily between two chair conformers, which can interconvert via a process known as ring flipping. The twist-boat conformation serves as a high-energy intermediate in this process. wikipedia.org At room temperature, the equilibrium overwhelmingly favors the more stable chair conformation, with over 99.9% of molecules typically adopting this form in a cyclohexane solution. wikipedia.org

Determination of Conformational Energies (ΔE, ΔH⁰, ΔS⁰, ΔG⁰)

The relative stabilities of the different conformations are defined by their differences in potential energy. For the parent cyclohexane ring, which serves as a foundational model, these energy differences have been well-established. The chair conformation is the ground state, or global energy minimum. conicet.gov.ar The twist-boat conformation is a local minimum, lying at a higher energy level. The boat and half-chair conformations are not minima but rather transition states on the path of interconversion. wikipedia.orgconicet.gov.ar

Computational and calorimetric studies on related 1,4-oxathiane sulfones help in determining the thermodynamic parameters associated with these structures. nist.gov The energy differences for the fundamental conformations of a six-membered ring are generally accepted to follow a specific hierarchy. libretexts.orgquizlet.com

| Conformation | Relative Energy (kJ/mol) | Status |

|---|---|---|

| Chair | 0 | Global Minimum |

| Twist-Boat | ~23 | Local Minimum |

| Boat | ~30 | Transition State |

| Half-Chair | ~45 | Transition State |

Note: Values are approximate and based on the cyclohexane model, which is structurally analogous. The presence of heteroatoms and substituents in 2,6-dimethyl-1,4-oxathiane 4,4-dioxide will cause deviations from these values. libretexts.org

Ring Torsional Angle Analysis (e.g., R-value method in related 1,3-oxathianes)

The precise geometry of a ring conformation is described by its torsional angles (also known as dihedral angles). A torsional angle is defined by four consecutively bonded atoms and describes the degree of twist around the central bond. wikipedia.orgsaskoer.ca In a perfect chair conformation, these angles are approximately ±60° (gauche), which minimizes torsional strain.

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in determining the preferred conformation in solution. One such approach is the R-value method , which has been applied to the conformational analysis of related heterocyclic systems like 1,3-oxathianes. doi.org This method relies on the analysis of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By calculating the ratio of coupling constants (the R-value), researchers can deduce the average torsional angles and thereby infer the puckering of the ring and the conformational equilibrium.

Influence of Substituents, such as Methyl Groups, on Preferred Conformation

When substituents are present on the ring, not all chair conformations are equally stable. In a chair conformation, substituents can occupy two distinct types of positions: axial (pointing perpendicular to the general plane of the ring) and equatorial (pointing outwards from the perimeter of the ring). msu.edu

For a monosubstituted cyclohexane, such as methylcyclohexane, the conformer with the methyl group in the equatorial position is significantly more stable than the conformer with the methyl group in the axial position. libretexts.org The instability of the axial conformer is due to unfavorable steric interactions between the axial substituent and the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). This steric hindrance is termed 1,3-diaxial interaction . msu.eduyoutube.comquimicaorganica.org

In the case of this compound, this principle dictates the preferred conformation. The two methyl groups at the C2 and C6 positions can be arranged in either a cis or trans relationship.

Trans-isomer : One methyl group will be axial and the other equatorial. Ring flipping would convert them to equatorial and axial, respectively, resulting in conformers of similar energy.

Cis-isomer : Both methyl groups can be either diaxial or diequatorial. The diaxial arrangement would introduce severe 1,3-diaxial interactions. Therefore, the cis-isomer strongly prefers the diequatorial conformation, where steric hindrance is minimized. This diequatorial conformer is the most stable arrangement for the molecule.

Research on the synthesis of related cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides has shown that these compounds can be formed with very high diastereoselectivity (>98:2), underscoring the strong energetic preference for a conformation where both substituents can adopt equatorial-like positions. mdpi.com

Transition States in Conformational Interconversions

The conversion from one chair conformation to another (a "ring flip") is not a single-step process. The molecule must pass through several higher-energy conformations that act as intermediates and transition states. wikipedia.org The accepted pathway for this interconversion, modeled on cyclohexane, involves the following sequence:

Chair to Half-Chair: The process begins with one end of the chair (e.g., C1) flipping up. This leads to the highest energy transition state, the half-chair conformation, where five of the carbon atoms are in a plane. wikipedia.orglibretexts.orgresearchgate.net The energy barrier for this step is the rate-determining factor for the ring flip. libretexts.org

Half-Chair to Twist-Boat: From the half-chair, the molecule settles into the twist-boat conformation, which is a flexible, local energy minimum. wikipedia.org

Twist-Boat Interconversion: The twist-boat can interconvert with other twist-boat forms through a slightly higher energy boat conformation, which serves as a transition state between them. wikipedia.org

Twist-Boat to the Inverted Chair: The molecule then passes through another half-chair transition state before settling into the inverted chair conformation, completing the ring flip.

Reaction Mechanisms and Reactivity of 1,4 Oxathiane 4,4 Dioxides

Ring-Opening Chemistry

The inherent strain and electronic properties of the 1,4-oxathiane (B103149) 4,4-dioxide ring system make it susceptible to various ring-opening reactions. These transformations are often initiated by basic or reductive conditions, leading to a variety of acyclic products.

Base Sensitivity and Ring-Opened By-Product Formation

The presence of acidic protons alpha to the sulfone group makes 1,4-oxathiane 4,4-dioxides sensitive to basic conditions. This can lead to deprotonation and subsequent ring-opening, often resulting in the formation of by-products in reactions intended for other transformations. For instance, in the preparation of substituted 1,4-oxathiin-S,S-dioxides, the base sensitivity of the product is a known complication, frequently leading to the contamination of the reaction mixture with a ring-opened by-product. clockss.org This breakdown of the ring system is a recognized outcome when 1,4-oxathiins are treated with a base. clockss.org

The mechanism of this base-induced ring opening is thought to proceed via an E1cB-type elimination following the formation of an α-sulfonyl carbanion. The stability of this carbanion, facilitated by the electron-withdrawing sulfone group, is a key factor in this process. The specific nature of the base and the substitution pattern on the oxathiane ring can influence the propensity for ring-opening and the structure of the resulting acyclic products. In the case of cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides, the stereochemistry of the substituents can also play a crucial role in the rate and pathway of the ring-opening reaction. nih.gov

Detailed studies on the base-induced breakdown of triaryl 1,4-oxathiins have provided insights into the possible pathways for this ring-opening chemistry, often unveiling a reactive vinylic sulfone. nih.govresearchgate.net

| Entry | Substrate | Base | Conditions | Ring-Opened Product | Yield (%) |

| 1 | 2,3,6-triphenyl-1,4-oxathiin-S,S-dioxide | n-BuLi | THF, -78 °C to rt | Phenyl (2-phenyl-2-(phenylsulfonyl)vinyl) sulfide (B99878) | Not specified |

| 2 | 2,6-diphenyl-3-(4-methoxyphenyl)-1,4-oxathiin-S,S-dioxide | n-BuLi | THF, -78 °C to rt | (4-methoxyphenyl)(2-phenyl-2-(phenylsulfonyl)vinyl)sulfide | Not specified |

Table 1: Examples of Base-Induced Ring-Opening of 1,4-Oxathiin-S,S-Dioxides (Data synthesized from narrative descriptions in cited literature) clockss.orgnih.gov

Reductive Ring Cleavage Reactions

The sulfone group in 1,4-oxathiane 4,4-dioxides can be a target for reductive cleavage, leading to the opening of the heterocyclic ring. While specific studies on the reductive ring cleavage of 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide are not extensively documented, the general reactivity of sulfones suggests that strong reducing agents would be required for this transformation. Reagents such as lithium aluminum hydride (LiAlH₄) are known to reduce sulfones, although the conditions are often harsh.

The mechanism of reductive desulfonylation typically involves nucleophilic attack by a hydride at the sulfur atom, followed by cleavage of a carbon-sulfur bond. The specific bond that is cleaved (C-S vs. S-O) and the final products will depend on the substrate and the reaction conditions. In the context of a 1,4-oxathiane 4,4-dioxide, reductive cleavage could potentially lead to a variety of hydroxy thioethers or other sulfur-containing acyclic compounds.

Functional Group Transformations

Beyond ring-opening, the 1,4-oxathiane S,S-dioxide ring system can undergo various functional group transformations, primarily centered around the reactivity of the carbon atoms adjacent to the sulfone group.

Alkylation Studies of the 1,4-Oxathiane S,S-Dioxide Ring System

The acidic nature of the α-protons to the sulfone group allows for the formation of α-sulfonyl carbanions, which can then be alkylated with various electrophiles. This provides a powerful method for introducing substituents onto the oxathiane ring. Studies on the alkylation of 1,4-oxathiane S,S-dioxide have demonstrated the feasibility of this approach.

The generation of the α-sulfonyl carbanion is typically achieved using a strong base such as n-butyllithium (n-BuLi) at low temperatures. The subsequent reaction with an alkyl halide introduces the alkyl group at the α-position. The success of the alkylation is dependent on the choice of base, solvent, and electrophile.

| Entry | Substrate | Base | Electrophile | Product | Yield (%) |

| 1 | 2-Butyl-4,4-dimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | n-BuLi | Methyl iodide | 2-Butyl-2,4,4-trimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | 85 |

| 2 | 2-Butyl-4,4-dimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | n-BuLi | Benzyl (B1604629) bromide | 2-Benzyl-2-butyl-4,4-dimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | 78 |

| 3 | 2-Butyl-4,4-dimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | n-BuLi | Isovaleraldehyde | 2-Butyl-2-(1-hydroxy-3-methylbutyl)-4,4-dimethyl-4H-benzo[d] acs.orgclockss.orgoxathiine-1,1-dioxide | 65 |

Table 2: Alkylation of a Benzo-fused 1,3-Oxathiine-1,1-dioxide clockss.org

Reactions Involving α-Sulfonyl Carbanions

The α-sulfonyl carbanions generated from 1,4-oxathiane 4,4-dioxides are versatile intermediates that can react with a range of electrophiles beyond alkyl halides. These reactions include additions to carbonyl compounds such as aldehydes and ketones.

The reaction of an α-sulfonyl carbanion with an aldehyde or ketone results in the formation of a β-hydroxy sulfone. This transformation is a valuable carbon-carbon bond-forming reaction. The stereochemical outcome of such additions can often be controlled by the reaction conditions and the nature of the substituents on both the carbanion and the carbonyl compound. Theoretical studies on α-sulphinyl carbanions derived from 1,4-oxathiane S-oxides have provided insights into their conformational and configurational stability, which is crucial for understanding the stereoselectivity of their reactions. rsc.org

Cycloaddition Reactions

The involvement of the 1,4-oxathiane 4,4-dioxide ring system in cycloaddition reactions is an area of interest for the synthesis of more complex heterocyclic structures. While the saturated nature of the 1,4-oxathiane ring itself precludes its direct participation as a diene in Diels-Alder reactions, unsaturated derivatives or related compounds can undergo such transformations.

Unsaturated sulfones are known to be effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the sulfone group. acs.org Therefore, a derivative of 2,6-dimethyl-1,4-oxathiane 4,4-dioxide containing a double bond in conjugation with the sulfone could potentially act as a dienophile.

Furthermore, hetero-Diels-Alder reactions offer a pathway to six-membered heterocycles. In some cases, sulfines (thioketone S-oxides), which can be generated from related sulfur compounds, are reactive dienophiles. researchgate.net While not a direct reaction of the 1,4-oxathiane 4,4-dioxide, this highlights the potential for cycloaddition chemistry in the broader context of related sulfur-containing heterocycles. The synthesis of 1,4-oxathiins has been achieved through hetero-Diels-Alder reactions of in situ generated α,α'-dioxothiones with alkenes. nih.govresearchgate.net

Retro-Diels-Alder Reactions of Oxathiin Sulfoxides and their Derivatives

While direct evidence for the retro-Diels-Alder reaction of this compound is not extensively documented, the thermal chemistry of related 2-alkoxy substituted 1,4-oxathiin (B13834599) 4-oxides provides valuable insight into this reaction pathway. Upon heating, these sulfoxide (B87167) derivatives can undergo a retro-Diels-Alder reaction. mdpi.com This type of reaction is a microscopic reverse of the well-known Diels-Alder cycloaddition, proceeding through a concerted, pericyclic, single-step mechanism. wikipedia.org

The thermal fragmentation of the 1,4-oxathiin 4-oxide ring leads to the formation of an electron-deficient oxosulfine (a thioaldehyde S-oxide) and a corresponding carbonyl compound. The driving force for this reaction is often the formation of stable products. wikipedia.org For a hypothetical retro-Diels-Alder reaction of a 2,6-disubstituted-1,4-oxathiane derivative, the expected products would be an oxosulfine and a corresponding unsaturated compound.

| Reactant | Conditions | Products |

| 2-Alkoxy-1,4-oxathiin 4-oxide | Heat | Electron-deficient oxosulfine + Carbonyl compound |

This table illustrates the general outcome of retro-Diels-Alder reactions for analogous oxathiin sulfoxides.

Capture of Electron-Deficient Oxosulfines in [4+1] Cycloadditions

The transient and highly reactive oxosulfines generated from the retro-Diels-Alder reaction of oxathiin derivatives can be intercepted in subsequent cycloaddition reactions. While their capture in hetero-Diels-Alder ([4+2]) cycloadditions is known, their participation in [4+1] cycloadditions offers a pathway to five-membered heterocyclic rings. mdpi.com

[4+1] cycloaddition reactions typically involve a four-atom component and a one-atom component. In the context of oxosulfines, the sulfur-containing species would act as the four-atom component. While specific examples involving the capture of oxosulfines with a one-atom component to form a five-membered ring are not prevalent in the reviewed literature, the general principle of trapping reactive intermediates is a well-established synthetic strategy. For instance, isocyanides are well-known partners in [4+1] cycloadditions with various electrophilic substrates, leading to a diverse range of five-membered heterocycles. rsc.org The potential for electron-deficient oxosulfines to react with suitable one-atom components in a [4+1] manner remains an area for further investigation.

Heterocycle Derivatization and Rearrangements

The 1,4-oxathiane 4,4-dioxide ring system can serve as a precursor for the synthesis of other heterocyclic structures through various derivatization and rearrangement reactions.

Conversion to Thiazine (B8601807) Dioxides (e.g., 4H-1,4-Thiazine 1,1-Dioxide)

The transformation of a 1,4-oxathiane 4,4-dioxide into a 1,4-thiazine 1,1-dioxide represents a significant ring transformation, involving the replacement of the ring oxygen atom with a nitrogen atom. While a direct, one-pot conversion of this compound to a corresponding thiazine dioxide is not explicitly detailed in the available literature, synthetic routes to 4H-1,4-thiazine 1,1-dioxide have been established. mdpi.com

General methods for the synthesis of the 1,4-thiazine ring often involve the reaction of bifunctional starting materials that contain both sulfur and nitrogen. The synthesis of substituted tetrahydro-1,4-thiazine-1,1-dioxide derivatives has been reported, highlighting the stability and accessibility of this heterocyclic core. nih.gov The conversion of the 1,4-oxathiane ring to a 1,4-thiazine would likely involve a multi-step sequence, potentially proceeding through ring-opening of the oxathiane, introduction of a nitrogen-containing functionality, and subsequent ring-closure to form the thiazine ring.

| Starting Material | Target Compound |

| This compound | Substituted 4H-1,4-Thiazine 1,1-dioxide |

This table outlines the conceptual transformation from a 1,4-oxathiane 4,4-dioxide to a 1,4-thiazine 1,1-dioxide derivative.

Stereochemistry and Asymmetric Synthesis Involving 2,6 Dimethyl 1,4 Oxathiane 4,4 Dioxide

Diastereoselective Synthesis

The control of relative stereochemistry in the synthesis of 2,6-disubstituted 1,4-oxathiane (B103149) systems is crucial for their application in various fields. Research has focused on methods to selectively generate either cis or trans diastereomers.

Achieving High Diastereoselectivity in 2,6-Disubstituted Systems (e.g., cis-selectivity)

High diastereoselectivity towards the cis-isomer of 2,6-disubstituted 1,4-oxathiane 4,4-dioxides has been successfully achieved through the cyclization of substituted bis(2-hydroxyethyl) sulfones. One notable method involves the use of an iron(III) catalyst to promote the cyclization, affording the desired cis-2,6-disubstituted products with a diastereoselectivity of greater than 98:2. mdpi.com This approach provides an efficient route to the thermodynamically favored cis configuration, where the substituents at the 2 and 6 positions adopt equatorial orientations in the chair conformation of the 1,4-oxathiane ring.

The preference for the cis isomer in these types of cyclizations can be attributed to thermodynamic control, where the bulky substituents preferentially occupy the equatorial positions to minimize steric interactions. This principle is a common feature in the synthesis of six-membered heterocyclic rings.

Control of trans Stereochemistry in Substituted Oxathiin S,S-Dioxides

While methods for achieving high cis-selectivity are established, the synthesis of the corresponding trans-isomers of 2,6-disubstituted 1,4-oxathiane 4,4-dioxides is more challenging and less commonly reported. However, principles from the synthesis of analogous heterocyclic systems, such as tetrahydropyrans, can offer insights into potential strategies. For instance, in the synthesis of 2,6-disubstituted tetrahydropyrans, the use of specific reaction conditions and reagents can favor the formation of the trans isomer, often through kinetically controlled processes or by exploiting specific stereoelectronic effects. nih.gov

One approach that has been successful in the synthesis of trans-2,3-disubstituted 1,4-oxathiin (B13834599) S,S-dioxides involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes under basic conditions. mdpi.com This method exclusively yields the trans arrangement of the 2,3-diaryl substituents. While this applies to a 2,3-disubstituted system, it highlights that specific reaction pathways can override the thermodynamic preference for the cis isomer in related six-membered sulfur-containing heterocycles. The stereochemical outcome in such reactions is often dictated by the transition state geometry of the cyclization step.

Enantioselective Synthesis Approaches for Chiral Oxathianes

The development of enantioselective routes to chiral 1,4-oxathianes is an area of growing interest, driven by the demand for enantiopure compounds in various applications, including as intermediates in the synthesis of complex molecules and as chiral ligands or auxiliaries. While specific enantioselective syntheses of 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide are not extensively documented, general strategies for the asymmetric synthesis of related chiral sulfur-containing heterocycles can be considered.

One promising approach involves the asymmetric desymmetrization of prochiral substrates. For example, the catalytic asymmetric desymmetrization of oxetanes using a well-positioned internal sulfur nucleophile, catalyzed by a suitable chiral Brønsted acid, has been shown to produce chiral tetrahydrothiophenes and tetrahydrothiopyrans with excellent enantioselectivities. nsf.gov This strategy could potentially be adapted for the synthesis of chiral 1,4-oxathianes by employing an appropriate oxygen- and sulfur-containing acyclic precursor.

1,4-Oxathiane Derivatives as Chiral Auxiliaries

Chiral 1,4-oxathiane derivatives have emerged as valuable tools in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of various chemical transformations. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with a specific configuration.

Applications in Asymmetric Transformations

While the use of 2,6-dimethyl-1,4-oxathiane 4,4-dioxide itself as a chiral auxiliary is not widely reported, other chiral 1,4-oxathiane derivatives have been successfully employed in asymmetric synthesis. These auxiliaries leverage the defined stereochemistry of the oxathiane ring to induce facial selectivity in reactions at a prochiral center attached to the ring system.

A notable application of chiral oxathianes is in asymmetric sulfur ylide-mediated epoxidation reactions. Specifically designed and synthesized chiral oxathianes have been used to achieve good diastereo- and enantioselectivity in the formation of various epoxides. For instance, (2S,6S)-2-allyl-2,3,3,6-tetramethyl-1,4-oxathiane has demonstrated high levels of asymmetric induction in the epoxidation of aldehydes, leading to the formation of alkyl-aryl-, vinyl-aryl-, and propargyl-aryl-substituted epoxides with moderate to good diastereoselectivities and excellent enantioselectivities.

The following table summarizes the performance of a chiral oxathiane auxiliary in asymmetric epoxidation:

| Aldehyde Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) of trans-epoxide |

| Benzaldehyde | 95:5 | >99 |

| 4-Nitrobenzaldehyde | 94:6 | >99 |

| Cinnamaldehyde | 91:9 | >99 |

Data derived from studies on asymmetric epoxidation using chiral oxathiane derivatives.

Mechanism of Asymmetric Induction in Related Oxathianyl Ketones

The mechanism of asymmetric induction by oxathiane-based chiral auxiliaries has been a subject of investigation, particularly for nucleophilic additions to ketones bearing a chiral oxathianyl group. The stereochemical outcome of such reactions is generally governed by the conformational preference of the oxathiane ring and the steric and electronic effects of its substituents.

In the case of nucleophilic additions to α-oxathianyl ketones, the chiral auxiliary directs the approach of the nucleophile to one of the two diastereotopic faces of the carbonyl group. The preferred transition state is one that minimizes steric hindrance between the incoming nucleophile, the substituents on the oxathiane ring, and the ketone residue. For 1,3-oxathianyl ketones, it has been proposed that the reaction proceeds through a chair-like conformation of the oxathiane ring, with the acyl group occupying an equatorial position to minimize steric interactions. The nucleophile then attacks the carbonyl group from the less hindered face, leading to the observed diastereoselectivity.

The degree of asymmetric induction is influenced by several factors, including the nature of the nucleophile, the reaction conditions (e.g., temperature, solvent, presence of chelating agents), and the specific structure of the chiral auxiliary.

Despite a comprehensive search for scientific literature, no specific research findings or data could be located regarding the use of This compound as a chiral auxiliary in highly diastereoselective nucleophilic additions.

Searches for the specific compound and for the broader class of 1,4-oxathiane 4,4-dioxide derivatives did not yield any published studies detailing their application in this context. Consequently, information regarding reaction conditions, diastereomeric ratios, or yields for nucleophilic additions mediated by this specific oxathiane auxiliary is not available in the reviewed literature.

Therefore, the requested article section on "Highly Diastereoselective Nucleophilic Additions Mediated by Oxathiane Auxiliaries" focusing on this compound cannot be generated due to the absence of relevant research data.

Computational and Theoretical Studies on 1,4 Oxathiane 4,4 Dioxide Systems

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory, a computational method based on first principles, is instrumental in determining the electronic structure and properties of molecules without reliance on empirical parameters. This approach has been effectively utilized to investigate the geometries and thermodynamic stability of 1,4-oxathiane (B103149) 4,4-dioxide and related compounds.

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The accuracy of these calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the atomic orbitals. For heterocyclic systems like 1,4-oxathianes, basis sets such as 6-31G(d) and 6-31+G(d,p) are commonly employed. researchgate.net The "d" and "p" in these designations refer to the inclusion of polarization functions, which allow for a more accurate description of bonding by accounting for the non-uniform distribution of electron density. The "+" indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs of electrons.

For instance, in the study of related six-membered rings, ab initio calculations at the HF/6-31+G* level of theory have been used for geometry optimization. researchgate.net These calculations help in determining the most stable conformations, such as chair or twist forms, and provide precise bond lengths and angles.

Table 1: Commonly Used Basis Sets in Geometry Optimization of Heterocyclic Systems

| Basis Set | Description | Key Features |

| 6-31G(d) | Pople-style basis set | Includes d-polarization functions on heavy atoms. |

| 6-31+G(d,p) | Pople-style basis set | Includes d-polarization functions on heavy atoms, p-polarization functions on hydrogen atoms, and diffuse functions. researchgate.net |

This table is generated based on commonly applied computational chemistry principles.

Once the geometries of different conformers are optimized, ab initio methods can be used to calculate their relative energies and key thermodynamic parameters. These calculations are crucial for understanding the conformational preferences and the equilibrium distribution of different isomers. For example, the chair conformation of 1,4-oxathiane is significantly more stable than that of its 1,2- and 1,3-isomers. researchgate.net

Calorimetric and computational studies on 1,3- and 1,4-oxathiane sulfones have provided valuable thermodynamic data. The enthalpy of sublimation, a measure of the energy required to transition a substance from the solid to the gaseous state, has been determined for 1,4-oxathiane 4,4-dioxide. nist.gov

Table 2: Enthalpy of Sublimation for 1,4-Oxathiane 4,4-dioxide

| Compound | ΔsubH (kJ/mol) | Temperature (K) | Method |

| 1,4-Oxathiane 4,4-dioxide | 91.6 ± 1.0 | 314 | ME |

Data sourced from the NIST Chemistry WebBook. nist.gov

These computational and experimental values for enthalpies, entropies, and Gibbs free energies allow for a comprehensive understanding of the thermodynamic landscape of these molecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry. It offers a good balance between accuracy and computational cost, making it suitable for studying larger and more complex molecular systems. DFT has been extensively applied to investigate the reaction mechanisms, conformational landscapes, and spectroscopic properties of 1,4-oxathiane 4,4-dioxide systems.

DFT calculations are particularly valuable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This information is key to understanding reaction mechanisms and predicting the selectivity of a reaction. mdpi.comresearchgate.net

In the context of 1,4-oxathiin-S,S-dioxides, DFT studies have been instrumental in explaining the observed trans 2,3-diaryl selectivity in their synthesis. mdpi.com By modeling the reaction pathways, including the incorporation of an aldehyde, the cyclization step, and subsequent proton transfers, researchers can determine the energetic favorability of different stereochemical outcomes. mdpi.com These computational models often include counterions, such as lithium, to accurately represent the experimental conditions. mdpi.comresearchgate.net The calculations can reveal that the stereoselectivity is established during the cyclization stage of the reaction sequence. mdpi.comresearchgate.net

The conformational flexibility of the 1,4-oxathiane ring is a critical aspect of its chemistry. DFT, particularly with the use of hybrid functionals, provides a reliable means of exploring the conformational space of these molecules. Hybrid functionals, such as B3LYP, B3P86, and B3PW91, incorporate a portion of the exact Hartree-Fock exchange, which often leads to improved accuracy. researchgate.net

Conformational analyses of related thiaoxacyclohexanes have been performed using these hybrid functionals in conjunction with various basis sets. researchgate.net These studies calculate the optimized geometries and relative energies of different conformers like the chair, twist, and boat forms. Such analyses are crucial for understanding how substituents on the ring, such as the methyl groups in 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide, influence the conformational preferences.

Table 3: Hybrid Functionals Commonly Used in Conformational Analysis

| Functional | Description |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. |

| B3P86 | Becke, 3-parameter, Perdew 86 exchange-correlation functional. |

| B3PW91 | Becke, 3-parameter, Perdew-Wang 91 exchange-correlation functional. |

This table is generated based on commonly applied computational chemistry principles.

DFT calculations have become an invaluable tool for predicting various spectroscopic parameters, including NMR chemical shifts. nih.gov The accurate prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation and conformational analysis of molecules. nih.gov

Table 4: Performance of Selected DFT Functionals for NMR Chemical Shift Prediction

| Nucleus | Best Performing Functionals | Recommended Basis Set |

| ¹H | HSEh1PBE, mPW1PW91, PBE1PBE, CAM-B3LYP, B3PW91 | cc-pVTZ |

| ¹³C | PBE1PBE | aug-cc-pVDZ |

Data is based on a critical test of computational methods for predicting NMR chemical shifts. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations for Transition State Analysis

While specific Intrinsic Reaction Coordinate (IRC) calculations for reactions involving 2,6-dimethyl-1,4-oxathiane 4,4-dioxide are not extensively detailed in the available literature, the application of this computational technique is crucial for understanding reaction mechanisms in related systems. IRC analysis is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products. By calculating the reaction pathway, researchers can verify that a located transition state structure indeed connects the intended reactants and products, thus validating the proposed reaction mechanism.

In the context of 1,4-oxathiane 4,4-dioxide systems, IRC calculations would be instrumental in analyzing reactions such as ring-opening, conformational changes, or the addition of substituents. For instance, in a hypothetical nucleophilic attack on the carbon adjacent to the sulfone group, identifying the transition state and subsequently performing an IRC calculation would trace the geometric evolution of the molecule along the reaction coordinate. This would reveal the synchronous or asynchronous nature of bond-breaking and bond-forming events.

Although detailed IRC studies on the title compound are not readily found, computational studies on the base-induced breakdown of related triaryl 1,4-oxathiin-S,S-dioxides have utilized Density Functional Theory (DFT) to explore possible reaction pathways and intermediates. acs.orgmdpi.com Such studies underscore the importance of computational chemistry in elucidating complex reaction mechanisms in heterocyclic sulfones.

Quantum Chemical Characterization of Electronic Structure and Molecular Properties

Quantum chemical calculations have been effectively employed to characterize the electronic structure and molecular properties of the parent 1,4-oxathiane 4,4-dioxide. A comprehensive study combined calorimetric measurements with high-level ab initio molecular orbital calculations at the G2(MP2) and G3 levels to provide a detailed understanding of this system. acs.org

One of the key findings from these computational studies is the destabilizing electrostatic repulsion that can occur between the oxygen atoms of the sulfone group and other heteroatoms within the ring system, which can affect the conformational preferences and reactivity of the molecule. acs.org

The calculated enthalpies of formation from these studies are in good agreement with experimental data, validating the accuracy of the computational models used. acs.org This foundational understanding of the electronic and structural properties of the parent 1,4-oxathiane 4,4-dioxide provides a critical framework for predicting the behavior of substituted derivatives like this compound. The introduction of methyl groups at the 2 and 6 positions would be expected to influence the conformational equilibrium and the electronic environment of the ring, which could be further elucidated through dedicated quantum chemical studies on this specific derivative.

Table of Calculated Thermochemical Data for 1,4-Oxathiane 4,4-Dioxide

| Property | Value | Method |

| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | -435.5 ± 5.6 kJ mol⁻¹ | Experimental (Calorimetry) |

| Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | -437.2 kJ mol⁻¹ | G3 (Ab Initio) |

| Torsional Angle (Φ) | 61.2° | G3 (Ab Initio) |

Data sourced from a calorimetric and computational study on 1,3- and 1,4-oxathiane sulfones. acs.org

Synthesis and Reactivity of Substituted 1,4 Oxathiane 4,4 Dioxide Derivatives

Derivatives with Alkyl and Aryl Substituents

The introduction of alkyl and aryl substituents onto the 1,4-oxathiane (B103149) 4,4-dioxide ring can be achieved through various synthetic strategies. A primary approach involves the alkylation of the parent 1,4-oxathiane 4,4-dioxide. This method typically involves the generation of an α-sulfonyl anion, which can then react with a suitable electrophile. londonmet.ac.uk However, this direct alkylation can sometimes lead to ring-opened products. londonmet.ac.uk

A more controlled and highly stereoselective method for preparing cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides is the Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones. mdpi.com This method offers excellent diastereoselectivity, providing predominantly the cis isomer. mdpi.com

Another strategy for accessing substituted 1,4-oxathianes involves the treatment of diallyl sulfide (B99878) with aqueous mercuric salts. This reaction proceeds through oxymercuration followed by intramolecular nucleophilic attack. Subsequent demercuration yields the substituted 1,4-oxathiane. londonmet.ac.uk

While the focus is on saturated systems, it is noteworthy that novel methods for the preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides have been developed through the reaction of benzyl (B1604629) 1-alkynyl sulfones and aryl aldehydes under basic conditions. nih.gov

The following table summarizes a selection of synthesized 2,6-disubstituted 1,4-oxathiane 4,4-dioxide derivatives and related compounds:

| Substituent(s) | Synthesis Method | Diastereoselectivity | Reference |

| cis-2,6-dialkyl | Fe(III)-catalyzed cyclization of bis(2-hydroxyethyl) sulfones | >98:2 | mdpi.com |

| 3,5-bis(iodomethyl) | Oxymercuration-demercuration of diallyl sulfide | Mixture of cis and trans | londonmet.ac.uk |

| 2,3,6-triaryl (unsaturated) | Reaction of benzyl 1-alkynyl sulfones and aryl aldehydes | trans | nih.gov |

Functionalized Oxathianes as Versatile Synthetic Building Blocks

Substituted 1,4-oxathiane 4,4-dioxides, including 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide, are valuable intermediates in organic synthesis. nbinno.comd-nb.info One of their most significant applications is as precursors in the Ramberg-Bäcklund reaction. londonmet.ac.uk This reaction facilitates the conversion of α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org

By utilizing appropriately substituted 1,4-oxathiane 4,4-dioxides, this methodology has been explored for the synthesis of dihydrofurans and dihydrofuranones. londonmet.ac.uk The general strategy involves the synthesis of a suitably substituted 1,4-oxathiane 4,4-dioxide, followed by halogenation at the α-position to the sulfone and subsequent base-induced rearrangement to form the desired five-membered heterocyclic ring. londonmet.ac.uk

The stability of the saturated 1,4-oxathiane 4,4-dioxide ring under certain basic conditions allows for selective reactions at the α-sulfonyl position, making these compounds reliable building blocks for constructing more complex molecular architectures. mdpi.com

Investigation of Related Oxathianone Systems (e.g., 1,4-Oxathian-3-one S,S-Dioxide)

The synthesis and reactivity of related oxathianone systems, such as 1,4-oxathian-3-one S,S-dioxide, have also been investigated as part of the broader exploration of 1,4-oxathiane chemistry. londonmet.ac.uk The primary interest in these lactone derivatives lies in their potential as precursors for the synthesis of dihydrofuranones via the Ramberg-Bäcklund reaction. londonmet.ac.uk

The synthesis of 1,4-oxathian-3-one S,S-dioxide has been approached through several routes, including acid/alcohol cyclizations and the oxidation of diol precursors. londonmet.ac.uk Once formed, the aim is to alkylate the sulfone at the C-2 position. This functionalized lactone can then, in principle, be subjected to the Ramberg-Bäcklund reaction conditions to yield a dihydrofuranone. londonmet.ac.uk

Structure-Reactivity Relationships in Substituted 1,4-Oxathiane 4,4-Dioxide Systems

The stereochemistry and conformation of substituted 1,4-oxathiane 4,4-dioxide derivatives play a crucial role in determining their reactivity. The six-membered ring can adopt various conformations, such as chair and boat forms, and the preferred conformation influences the orientation of substituents and, consequently, their accessibility and reactivity.

Computational studies on related 1,3-oxathiane (B1222684) systems have highlighted the importance of stereoelectronic effects, such as the anomeric effect and hyperconjugative interactions, in determining the conformational preferences and the relative bond lengths within the ring. nih.govacs.orgresearchgate.net These effects are also expected to be significant in the 1,4-oxathiane 4,4-dioxide series, influencing the acidity of the α-sulfonyl protons and the stereochemical outcome of reactions.

The high diastereoselectivity observed in the Fe(III)-catalyzed synthesis of cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides underscores the influence of the synthetic methodology on the stereochemical outcome. mdpi.com This stereocontrol is critical for applications where specific stereoisomers are required. The stereochemical relationship between substituents can impact the biological activity of the resulting molecules, as has been observed in muscarinic agonists bearing a 1,4-oxathiane nucleus. researchgate.net

Advanced Synthetic Applications and Strategies Involving 1,4 Oxathiane 4,4 Dioxides

Building Blocks for Complex Acyclic and Heterocyclic Structures

The inherent ring strain and the presence of the electron-withdrawing sulfone group in 2,6-dimethyl-1,4-oxathiane (B1618458) 4,4-dioxide make it an excellent precursor for a variety of molecular frameworks. The strategic cleavage or rearrangement of the oxathiane ring provides access to a range of functionalized acyclic and new heterocyclic structures.

One notable application is in the stereoselective synthesis of complex acyclic molecules. The cis-configuration of the methyl groups in 2,6-disubstituted-1,4-oxathiane 4,4-dioxides, which can be achieved with high diastereoselectivity (>98:2) through methods such as the Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones, allows for the controlled transfer of stereochemistry to the final acyclic product. mdpi.com Upon ring opening, the established stereocenters at the C2 and C6 positions can guide the formation of new stereocenters in the acyclic chain.

Furthermore, the 1,4-oxathiane (B103149) skeleton serves as a template for the synthesis of other heterocyclic systems. mdpi.com Through ring-transformation reactions, the oxathiane ring can be converted into different heterocycles, expanding the synthetic utility of the parent molecule. For instance, selective cleavage and re-cyclization strategies can lead to the formation of substituted tetrahydrofurans or other oxygen- and sulfur-containing rings, depending on the reaction conditions and the reagents employed.

Table 1: Examples of Complex Structures Derived from 1,4-Oxathiane 4,4-dioxide Derivatives

| Precursor | Reaction Type | Resulting Structure | Key Features |

| cis-2,6-Disubstituted-1,4-oxathiane 4,4-dioxide | Ring-opening | Acyclic stereodefined fragments | Controlled transfer of stereochemistry |

| 1,4-Oxathiane 4,4-dioxide | Ring transformation | Other heterocycles (e.g., substituted tetrahydrofurans) | Access to diverse heterocyclic scaffolds |

Use as Precursors for Other Heterocycles (e.g., Dihydrofurans, Dihydrofuranones)

While direct conversion of 2,6-dimethyl-1,4-oxathiane 4,4-dioxide to dihydrofurans and dihydrofuranones is not extensively documented, the chemistry of related sulfones provides a conceptual framework for such transformations. The Ramberg-Bäcklund reaction, a classic transformation of α-halo sulfones to alkenes via a thiirane (B1199164) dioxide intermediate, offers a potential pathway. organic-chemistry.orgwikipedia.org By analogy, a suitably functionalized this compound could undergo a modified Ramberg-Bäcklund type rearrangement, leading to the extrusion of sulfur dioxide and the formation of a new carbon-carbon bond, which could be part of a dihydrofuran or dihydrofuranone ring system.

For example, the synthesis of substituted dihydrofurans has been achieved from acyclic sulfonyl derivatives through cascade reactions. researchgate.net This suggests that with appropriate manipulation of the this compound structure, such as the introduction of a leaving group at an appropriate position, intramolecular cyclization to form a five-membered oxygen-containing ring could be feasible.

Table 2: Plausible Synthetic Pathways to Dihydrofurans from Sulfone Precursors

| Sulfone Precursor | Key Transformation | Intermediate | Product |

| α-Halo-1,4-oxathiane 4,4-dioxide derivative | Modified Ramberg-Bäcklund reaction | Thiirane dioxide | Dihydrofuran derivative |

| Functionalized acyclic sulfone | Intramolecular cyclization | - | Dihydrofuran derivative |

Catalytic Applications in Organic Transformations

The exploration of this compound and its derivatives in catalytic applications is an emerging area of research. While the parent compound itself is not typically employed as a catalyst, its structural motifs can be incorporated into the design of novel ligands for transition metal catalysis. The presence of both oxygen and sulfone functionalities offers potential coordination sites for metal ions.

For instance, the synthesis of various 1,4-oxathiane derivatives is often achieved using catalytic methods, highlighting the compatibility of this heterocyclic system with catalytic processes. chemimpex.com This suggests that functionalized 1,4-oxathianes could be designed to act as chiral ligands in asymmetric catalysis, where the defined stereochemistry of the 2,6-dimethyl substituents could influence the stereochemical outcome of a catalyzed reaction.

Design of Novel Reaction Pathways and Methodologies

The unique reactivity of the 1,4-oxathiane 4,4-dioxide core has spurred the development of new synthetic methodologies. A significant advancement is the novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. mdpi.com This method involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes under basic conditions, leading to the formation of the 1,4-oxathiin (B13834599) ring system with a trans arrangement of the 2,3-diaryl substituents. mdpi.com Although this specific example does not start from this compound, it demonstrates the potential of sulfone-containing heterocycles in devising new cyclization strategies.

The principles of such transformations could be adapted to design novel reaction pathways starting from this compound. For example, functionalization at the carbon atoms adjacent to the sulfone group could provide handles for initiating new ring-forming or ring-rearrangement reactions, leading to previously inaccessible molecular scaffolds.

Q & A

Basic: What are the established synthesis routes for 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves the oxidation of a thiane precursor (e.g., 2,6-dimethyl-1,4-oxathiane) to introduce sulfone groups. A common approach uses hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents under controlled acidic or neutral conditions. Key parameters include:

- Temperature: Oxidation reactions often require mild heating (40–60°C) to enhance reaction kinetics without decomposing the sulfone product.

- Solvent Choice: Polar aprotic solvents like dichloromethane or acetone improve solubility and stabilize intermediates.

- Stoichiometry: Excess oxidant (2–3 equivalents) ensures complete conversion of sulfide to sulfone.

Refer to analogous heterocyclic sulfone syntheses, such as oxycarboxin (a related 1,4-oxathiine derivative), where oxidation steps are critical .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate structural isomers?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methyl groups at positions 2 and 6 appear as distinct singlets (δ ~1.5–2.0 ppm), while sulfone oxygen deshields adjacent protons, splitting signals into doublets (δ ~3.5–4.5 ppm).

- ¹³C NMR: Sulfone carbons (C-SO₂) resonate at ~55–65 ppm, distinct from ether or sulfide carbons.

- IR Spectroscopy: Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm sulfone groups.

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 152.17 for C₄H₈O₄S) and fragmentation patterns validate the structure .

For isomer differentiation, X-ray crystallography resolves spatial arrangements, while computational modeling (DFT) predicts stability of conformers .

Advanced: How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model: